molecular formula C8H8F3N5S B2633722 5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-93-1

5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2633722
CAS RN: 1946817-93-1
M. Wt: 263.24
InChI Key: UTKOXRUQKHCBAP-UHFFFAOYSA-N
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Description

5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has been reported to have low toxicity in vitro and in vivo. However, its long-term effects on human health are not well understood. This compound has been reported to have an inhibitory effect on the activity of certain enzymes and receptors in the body.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is its potential as a building block for the synthesis of novel materials. This compound has also been reported to have low toxicity in vitro and in vivo, which makes it a suitable candidate for further studies. However, the limitations of this compound include its limited solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine. One of the major directions is to explore its potential as a building block for the synthesis of novel materials. Another direction is to study its mechanism of action in more detail to understand its potential as a therapeutic agent. Further studies are also needed to evaluate its long-term effects on human health and its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of 5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has been reported using different methods. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl hydrazine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid followed by cyclization with triphosgene. Another method involves the reaction of 3,3,3-trifluoropropyl hydrazine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid followed by the reaction with phosphorus oxychloride and triethylamine. These methods have been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent. In the field of material science, this compound has been evaluated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

5-[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N5S/c9-8(10,11)1-2-16-4-5(3-13-16)6-14-15-7(12)17-6/h3-4H,1-2H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKOXRUQKHCBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

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